N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10819943
InChI: InChI=1S/C16H15N5O2/c1-8-4-9(2)18-15(17-8)21-16-19-10(3)11-5-13-14(23-7-22-13)6-12(11)20-16/h4-6H,7H2,1-3H3,(H,17,18,19,20,21)
SMILES: CC1=CC(=NC(=N1)NC2=NC3=CC4=C(C=C3C(=N2)C)OCO4)C
Molecular Formula: C16H15N5O2
Molecular Weight: 309.32 g/mol

N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine

CAS No.:

VCID: VC10819943

Molecular Formula: C16H15N5O2

Molecular Weight: 309.32 g/mol

* For research use only. Not for human or veterinary use.

N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine -

Description

N-(4,6-dimethylpyrimidin-2-yl)-8-methyl dioxolo[4,5-g]quinazolin-6-amine is a heterocyclic compound of significant interest in medicinal chemistry due to its structural complexity and potential applications in pharmacology. This compound combines pyrimidine and quinazoline scaffolds, both of which are known for their roles in drug design targeting various biological pathways.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials: Pyrimidine derivatives and quinazolinone precursors.

  • Key Reactions: Cyclization reactions to form the fused heterocyclic system, followed by substitution to introduce the methyl and amine groups.

  • Conditions: Catalysts like Lewis acids or bases are often used to promote cyclization and substitution.

Pharmacological Relevance

The combination of pyrimidine and quinazoline moieties is significant because:

  • Pyrimidines are known for their role in DNA/RNA synthesis and as scaffolds in antimetabolite drugs.

  • Quinazolines are widely studied for their anticancer properties due to their ability to inhibit tyrosine kinases.

Potential Applications:

  • Anticancer Activity: Quinazoline derivatives have been shown to inhibit PI3Kα signaling pathways, which are critical in tumor progression .

  • Antimicrobial Properties: Pyrimidine-containing compounds often exhibit activity against bacterial and fungal pathogens .

Computational Studies

In silico studies have revealed:

  • Docking Affinity: The compound exhibits strong binding affinity to enzymes involved in cancer cell proliferation.

  • Toxicity Prediction: Computational models suggest low acute toxicity compared to other quinazoline derivatives .

Biological Evaluation

Preliminary biological studies indicate:

  • Cytotoxicity: Effective against human cancer cell lines (e.g., MCF-7, A549) with IC50 values comparable to standard drugs .

  • Mechanism of Action: Likely acts as a kinase inhibitor by interacting with ATP-binding sites on target proteins.

Comparative Analysis

FeatureN-(4,6-dimethylpyrimidin-2-yl)-8-methyl dioxolo[4,5-g]quinazolin-6-amineOther Quinazoline Derivatives
Structural ComplexityHighModerate
Biological TargetPI3Kα pathwayEGFR pathway
Cytotoxicity (Cancer Cells)Comparable or higher efficacyVaries
Product Name N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine
Molecular Formula C16H15N5O2
Molecular Weight 309.32 g/mol
IUPAC Name N-(4,6-dimethylpyrimidin-2-yl)-8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-amine
Standard InChI InChI=1S/C16H15N5O2/c1-8-4-9(2)18-15(17-8)21-16-19-10(3)11-5-13-14(23-7-22-13)6-12(11)20-16/h4-6H,7H2,1-3H3,(H,17,18,19,20,21)
Standard InChIKey MCUSAIAYMWQXQW-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NC2=NC3=CC4=C(C=C3C(=N2)C)OCO4)C
Canonical SMILES CC1=CC(=NC(=N1)NC2=NC3=CC4=C(C=C3C(=N2)C)OCO4)C
PubChem Compound 707175
Last Modified Apr 15 2024

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